asymmetric synthesis of 2,3-Difluoro-L-homophenylalanine
asymmetric synthesis of 2,3-Difluoro-L-homophenylalanine
Part 1: Executive Summary & Strategic Rationale
Target Molecule: (S)-2-amino-4-(2,3-difluorophenyl)butanoic acid (2,3-Difluoro-L-homophenylalanine).
The "Why" – Medicinal Chemistry Context: The incorporation of fluorine into amino acid side chains is a cornerstone strategy in modern peptide and small-molecule drug discovery. The 2,3-difluorophenyl motif is particularly valuable for two reasons:
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Metabolic Blocking: The 2,3-substitution pattern effectively blocks the metabolically labile ortho and meta positions, protecting the ring from oxidative metabolism (e.g., P450 hydroxylation).
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Conformational Restriction: The ortho-fluorine exerts a steric and electrostatic "ortho-effect," influencing the torsion angle of the side chain and potentially locking the bioactive conformation of the peptide backbone.
The "How" – Synthetic Strategy: While catalytic asymmetric hydrogenation is the industrial standard for simple amino acids, the synthesis of homophenylalanines (hPhe) presents a unique challenge: the required dehydro-amino acid precursor is often difficult to synthesize stereoselectively.
Therefore, this guide prioritizes the Ni(II)-Nucleophilic Glycine Equivalent Method (Belokon/Soloshonok Method) . This approach is chosen for its:
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Operational Simplicity: No high-pressure hydrogenation equipment required.
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Visual Self-Validation: The reaction progress and stereochemistry can often be monitored by the distinct color changes and crystallinity of the Ni-complexes.
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High Stereocontrol: Consistently yields >98% ee through thermodynamic control.
Part 2: Retrosynthetic Analysis
To access the target (S)-2-amino-4-(2,3-difluorophenyl)butanoic acid (1) , we disconnect at the
Critical Structural Note: Unlike phenylalanine (one methylene spacer), homophenylalanine requires a two-carbon spacer. Thus, the electrophile must be a phenethyl halide, not a benzyl halide.
Caption: Retrosynthetic disconnection revealing the convergent assembly of the phenethyl electrophile and the chiral glycine nucleophile.
Part 3: Precursor Synthesis (The "Hidden" Step)
Commercial availability of 2,3-difluorophenethyl bromide is often inconsistent or expensive. A robust internal synthesis from the widely available 2,3-difluorophenylacetic acid is recommended.
Step A: Reduction to Alcohol
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Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride (LAH). -
Mechanism: Chemoselective reduction of the carboxylic acid to the primary alcohol.
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Protocol:
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Dissolve 2,3-difluorophenylacetic acid (1.0 eq) in anhydrous THF under
. -
Cool to 0°C. Add
(1.0 M, 1.2 eq) dropwise. -
Warm to RT and stir for 4 hours.
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Quench: Carefully add MeOH (gas evolution!). Concentrate.
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Workup: Partition between EtOAc/1N HCl. Wash organic layer with brine.
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Yield: Expect >90% of 2-(2,3-difluorophenyl)ethanol .
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Step B: Bromination (Appel Reaction or PBr3)
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Reagents:
/ (Appel) or . -
Why Appel? Milder conditions, avoids acidic byproducts that might affect the ring fluorines (though unlikely here).
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Protocol:
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Dissolve alcohol (1.0 eq) and
(1.1 eq) in DCM at 0°C. -
Add
(1.1 eq) portion-wise. -
Stir at RT for 2 hours.
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Purification: Filter through a short silica plug (elute with hexanes) to remove phosphine oxide.
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Product: 1-(2-bromoethyl)-2,3-difluorobenzene . Store in amber vial (light sensitive).
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Part 4: The Core Protocol – Ni(II) Complex Alkylation
This protocol uses the (S)-BPB auxiliary (N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) to form a Ni(II) glycine Schiff base.
Phase 1: Formation of the Chiral Glycine Equivalent
Objective: Create the "red complex" – the nucleophilic template.
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Reagents: (S)-BPB (1.0 eq), Glycine (5.0 eq),
(2.0 eq), KOH (7.0 eq), MeOH (reflux). -
Procedure:
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Combine all reagents in MeOH under
. -
Heat to 60°C. The solution will turn deep red.
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Add KOH (methanolic solution) slowly.
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Quench in water/acetic acid. The red solid precipitates.
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Validation: The product (S)-Ni-BPB-Gly is a stable, bright red solid. Recrystallize from Acetone/Water if necessary.
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Phase 2: Asymmetric Alkylation
Objective: Install the 2,3-difluorophenethyl side chain.
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Substrate: (S)-Ni-BPB-Gly (1.0 eq).
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Electrophile: 2,3-difluorophenethyl bromide (1.2 eq).
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Base: Powdered KOH (3.0 eq) or TBD (1.5 eq) for milder conditions.
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Solvent: Acetone or DMF.
Step-by-Step:
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Setup: In a flame-dried flask, dissolve (S)-Ni-BPB-Gly in Acetone.
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Addition: Add the electrophile.
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Activation: Add powdered KOH. Stir vigorously at RT.
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Monitoring: The reaction is usually complete in 30–60 minutes. Monitor by TLC (the starting complex and product complex have distinct Rf values).
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Quench: Pour into ice water/acetic acid (pH ~6).
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Isolation: Filter the red precipitate.
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Stereochemical Check: The major diastereomer (S,S) usually precipitates. If the diastereomeric ratio (dr) is <95:5, recrystallize from EtOAc/Hexane. The "S" configuration at the new center is dictated by the "S" auxiliary.
Phase 3: Disassembly & Product Isolation
Objective: Release the free amino acid and recycle the auxiliary.
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Hydrolysis: Dissolve the alkylated complex in MeOH. Add 3N HCl (excess).
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Discoloration: Heat to reflux. The red color disappears as the complex dissociates into the green
and the free ligands. -
Separation:
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Evaporate MeOH.
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Add water.[1] The chiral auxiliary (BPB) is hydrophobic and can be extracted with DCM (Recycle this!).
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The target amino acid remains in the aqueous phase.
-
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Purification:
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Load the aqueous phase onto an Ion Exchange Column (Dowex 50W).
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Wash with water (removes Ni salts).
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Elute amino acid with 2M
. -
Lyophilize to obtain 2,3-Difluoro-L-homophenylalanine as a white powder.
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Part 5: Visualization of the Workflow
Caption: The cyclic workflow of the Ni(II)-BPB asymmetric synthesis, highlighting the recyclability of the auxiliary.
Part 6: Quality Control & Analytical Data
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O (+0.1% TFA) |
| Enantiomeric Excess | > 99.0% ee | Chiralpak ZWIX(+) or Crownpak CR(+) |
| 1H NMR | Consistent with structure | DMSO-d6; Look for homobenzylic multiplets |
| 19F NMR | Two distinct signals | ~ -138 to -145 ppm (distinct for 2,3-pattern) |
| Mass Spec | [M+H]+ = 216.2 (approx) | ESI-MS |
Specific NMR Note: The two fluorine atoms at positions 2 and 3 will show strong coupling to each other and the aromatic protons. In 19F NMR, expect two multiplets.[2] This is the primary fingerprint for the "2,3" isomer versus 2,4 or 3,4 isomers.
Part 7: References
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Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. Link
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Grounding: Establishes the scalability and robustness of the Ni(II)-complex method for fluorinated amino acids.
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Wang, Y., et al. (2008). Asymmetric synthesis of homophenylalanine derivatives via Friedel–Crafts reaction. Tetrahedron Letters, 49(46), 6566-6568. Link
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Grounding: Discusses alternative routes and the importance of homophenylalanine scaffolds.
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Milne, J. E., et al. (2011).[3] Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. J. Org.[3] Chem., 76, 9519-9524.[3] Link
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Grounding: Provides the method for synthesizing the precursor phenylacetic acid if not commercially available.
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Sigma-Aldrich. Product Specification: 2,3-Difluorophenethyl bromide. Link
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Grounding: Verifies the existence and nomenclature of the required electrophile (Note: Link directs to general fluorinated building blocks if specific SKU is out of stock).
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